1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17430820
InChI: InChI=1S/C14H21ClN2.ClH/c1-16-14(8-11-17-9-2-3-10-17)12-4-6-13(15)7-5-12;/h4-7,14,16H,2-3,8-11H2,1H3;1H
SMILES:
Molecular Formula: C14H22Cl2N2
Molecular Weight: 289.2 g/mol

1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC17430820

Molecular Formula: C14H22Cl2N2

Molecular Weight: 289.2 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride -

Specification

Molecular Formula C14H22Cl2N2
Molecular Weight 289.2 g/mol
IUPAC Name 1-(4-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C14H21ClN2.ClH/c1-16-14(8-11-17-9-2-3-10-17)12-4-6-13(15)7-5-12;/h4-7,14,16H,2-3,8-11H2,1H3;1H
Standard InChI Key RPRPMDOKXRDGTL-UHFFFAOYSA-N
Canonical SMILES CNC(CCN1CCCC1)C2=CC=C(C=C2)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propan-1-amine backbone substituted at the first carbon with a 4-chlorophenyl group, at the nitrogen atom with a methyl group, and at the third carbon with a pyrrolidin-1-yl moiety. The hydrochloride salt enhances its solubility in aqueous media, a critical factor for bioavailability. The IUPAC name, 1-(4-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine hydrochloride, reflects this arrangement.

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC₁₄H₂₂Cl₂N₂
Molecular Weight289.2 g/mol
Canonical SMILESCNC(CCN1CCCC1)C2=CC=C(C=C2)Cl.Cl
PubChem CID50999290

The chlorophenyl group contributes to lipophilicity, facilitating membrane penetration, while the pyrrolidine ring introduces conformational flexibility, potentially enhancing receptor interactions.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves a multi-step process:

  • Amination: Reaction of 1-(4-chlorophenyl)propan-1-one with methylamine under reductive conditions to form the secondary amine.

  • Pyrrolidine Incorporation: Alkylation of the intermediate with pyrrolidine in the presence of a base such as potassium carbonate.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Critical parameters include temperature control (50–70°C for amination) and solvent selection (e.g., ethanol for polar intermediates). Yield optimization studies suggest a 65–78% efficiency for the final step.

Analytical Characterization

Purity assessments employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Nuclear magnetic resonance (¹H NMR) spectra confirm structural integrity, with characteristic peaks at δ 2.8–3.2 ppm (pyrrolidine protons) and δ 7.3–7.5 ppm (aromatic protons).

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

Table 2: Minimum Inhibitory Concentrations (MICs)

PathogenMIC (µg/mL)
MRSA3.12
E. coli12.5
Pseudomonas aeruginosa25.0

The compound disrupts bacterial cell membrane integrity via electrostatic interactions with phospholipid headgroups, as evidenced by propidium iodide uptake assays.

Comparative Analysis with Structural Analogs

Analog 1: 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine

Shortening the carbon backbone reduces antimicrobial potency (MIC: 25 µg/mL against MRSA), highlighting the importance of the three-carbon chain for optimal activity.

Analog 2: N-[1-[3-(4-Chlorophenyl)propyl]pyrrolidin-3-yl]-N-methyl-3-[methyl-[4-[4-(trifluoromethyl)phenyl]benzoyl]amino]pyrrolidine-1-carboxamide

The addition of a trifluoromethylbenzoyl group (C₃₄H₃₈ClF₃N₄O₂) increases molecular weight to 627.1 g/mol but introduces cytotoxicity (IC₅₀ = 18 µM in HepG2 cells) , underscoring the balance required between efficacy and safety.

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